molecular formula C17H11ClF3N3O2S2 B2764254 [3-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate CAS No. 400074-49-9

[3-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate

Cat. No.: B2764254
CAS No.: 400074-49-9
M. Wt: 445.86
InChI Key: FLERAEQDCKGZIS-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at position 5 with a 4-chlorophenylsulfanyl group and at position 4 with a carbamate moiety linked to a 3-(trifluoromethyl)phenylmethyl group. The trifluoromethyl (-CF₃) and 4-chlorophenyl (-C₆H₄Cl) substituents confer electron-withdrawing properties, enhancing stability and influencing interactions with biological targets. The thiadiazole ring contributes to π-π stacking and hydrogen-bonding capabilities, critical for binding affinity .

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N3O2S2/c18-12-4-6-13(7-5-12)27-15-14(23-24-28-15)22-16(25)26-9-10-2-1-3-11(8-10)17(19,20)21/h1-8H,9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLERAEQDCKGZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)COC(=O)NC2=C(SN=N2)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [3-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate is a synthetic organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H12ClF3N3OS
  • Molecular Weight : 479.826 g/mol
  • CAS Number : [Not provided in the search results]

The biological activity of this compound can be attributed to its structural features, particularly the presence of the trifluoromethyl group and the thiadiazole moiety. These components are known to enhance lipophilicity and biological interactions, potentially influencing various cellular pathways.

Biological Activity

  • Anticancer Properties :
    • Preliminary studies indicate that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown effectiveness against gastrointestinal stromal tumors by inhibiting c-KIT kinase activity, which is crucial for tumor growth in certain malignancies .
    • In vitro assays have demonstrated that derivatives of this compound can induce apoptosis in cancer cells, suggesting a potential mechanism for anticancer activity.
  • Antioxidant Activity :
    • Some derivatives of carbamate compounds are reported to possess antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases . The presence of the trifluoromethyl group may enhance these properties by stabilizing radical species.
  • Inhibition of Enzymatic Activity :
    • The thiadiazole ring in similar compounds has been associated with inhibition of specific enzymes involved in metabolic pathways, which could lead to altered cell signaling and proliferation rates .

Case Studies and Experimental Data

StudyCompound TestedBiological ActivityFindings
5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamideAntitumorExhibited potent activity against c-KIT mutants; effective in vivo in mice models
CHMFL-KIT-64 (related compound)AnticancerHigh potency against drug-resistant c-KIT mutants; good pharmacokinetic profile
Various trifluoromethyl phenyl derivativesAntioxidantDemonstrated significant antioxidant activity in vitro

Comparison with Similar Compounds

Structural Analogues with Pyrazole Cores

Compound A : [5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate (CAS 318239-57-5)
  • Core : Pyrazole (vs. thiadiazole in the target compound).
  • Substituents :
    • Position 5: 4-Chlorophenylsulfanyl (shared with target).
    • Position 4: Carbamate linked to 4-chlorophenyl (vs. 3-CF₃-phenylmethyl in target).
  • Key Differences: Pyrazole’s reduced electron-withdrawing capacity compared to thiadiazole may lower metabolic stability.
Compound B : [1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate (CAS 1026080-37-4)
  • Core: Pyrazole with a phenoxy substituent.
  • Substituents: Position 5: 4-Methylphenoxy (vs. 4-chlorophenylsulfanyl in target). Position 4: Carbamate linked to 3-chlorophenyl (meta-Cl vs. para-Cl in target).
  • Key Differences: Phenoxy groups are less electronegative than sulfanyl, altering electronic interactions. Meta-chlorophenyl may sterically hinder target binding compared to para-substituted analogs .

Thiadiazole and Triazole Derivatives

Compound C : 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones ()
  • Core : 1,2,4-Triazole (vs. thiadiazole).
  • Substituents :
    • Sulfonyl and halogenated phenyl groups.
  • Key Differences :
    • Triazole’s tautomeric flexibility (thiol-thione equilibrium) contrasts with thiadiazole’s rigid structure, affecting binding modes.
    • Sulfonyl groups enhance solubility but may reduce cell permeability compared to sulfanyl .
Compound D : Thiazol-5-ylmethyl carbamates ()
  • Core : Thiazole (vs. thiadiazole).
  • Substituents : Hydroperoxypropan-2-yl or fluorophenyl groups.
  • Key Differences: Thiazole’s sulfur atom at position 1 alters electronic distribution versus thiadiazole’s dual nitrogen atoms.

Q & A

Basic: What synthetic methodologies are suitable for preparing [3-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate?

Answer:
The synthesis typically involves sequential functionalization of the 1,3,4-thiadiazole core. A plausible route includes:

Thiadiazole Ring Formation : Cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic conditions, as described for analogous thiadiazole systems .

Sulfanyl Group Introduction : Nucleophilic substitution at the 5-position of the thiadiazole using 4-chlorothiophenol in the presence of a base (e.g., K₂CO₃) .

Carbamate Formation : Reaction of the intermediate amine (at the 4-position of thiadiazole) with [3-(trifluoromethyl)phenyl]methyl chloroformate, using triethylamine as a base in anhydrous dichloromethane or THF .
Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography to avoid side products.

Basic: How can the structure of this compound be confirmed analytically?

Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Identify characteristic shifts:
    • Thiadiazole protons (δ 8.5–9.5 ppm for H-2 and H-5) .
    • Trifluoromethyl group (δ ~120–125 ppm in ¹³C NMR) .
  • HRMS : Confirm molecular ion peak ([M+H]⁺) with <2 ppm error.
  • HPLC-PDA : Assess purity (>95% recommended for biological assays) .

Advanced: How do structural modifications (e.g., substituent position on the phenyl ring) influence biological activity?

Answer:
Comparative studies on analogs suggest:

  • 4-Chlorophenyl vs. 4-Fluorophenyl : The 4-Cl group enhances lipophilicity, potentially improving membrane permeability but may reduce solubility .
  • Trifluoromethyl Position : The 3-position on the benzyl group (vs. 4-position) may sterically hinder target binding, as seen in similar carbamates .
    Methodology :

Synthesize analogs with systematic substituent variations.

Evaluate activity against target enzymes (e.g., cholinesterases) via in vitro assays .

Perform QSAR modeling to correlate structure-activity trends.

Advanced: How can contradictory bioactivity data across studies be resolved?

Answer:
Discrepancies often arise from:

  • Assay Conditions : Variations in pH, solvent (DMSO vs. aqueous buffer), or enzyme source (human vs. murine).
  • Compound Stability : Hydrolysis of the carbamate group under alkaline conditions may reduce efficacy .
    Resolution Strategies :
  • Replicate studies under standardized conditions (e.g., pH 7.4 buffer, <0.1% DMSO).
  • Confirm compound stability via LC-MS before/during assays .

Advanced: What computational tools are recommended for predicting binding modes with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., acetylcholinesterase). Focus on the carbamate’s carbonyl oxygen and thiadiazole’s sulfur as key pharmacophores .
  • MD Simulations : GROMACS or AMBER can assess binding stability over 100-ns trajectories .
    Validation : Compare predicted binding energies with experimental IC₅₀ values from enzyme inhibition assays.

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

  • Solvent Optimization : Replace dichloromethane with THF to improve solubility of intermediates .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes for cyclization steps .

Advanced: What strategies mitigate toxicity concerns in preclinical studies?

Answer:

  • Metabolic Profiling : Identify major metabolites via liver microsome assays. The trifluoromethyl group may resist oxidative metabolism, reducing toxic byproducts .
  • Cytotoxicity Screening : Test against HEK-293 or HepG2 cells at concentrations ≥10× the therapeutic dose .

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